
Visomitin
Vue d'ensemble
Description
SKQ1 est un antioxydant ciblant les mitochondries dérivé de la plastoquinone, développé par le professeur Vladimir Skulachev et son équipe. Il s'agit d'un cation lipophile lié par une chaîne hydrocarbonée saturée à une partie antioxydante. En raison de ses propriétés lipophiles, SKQ1 peut pénétrer efficacement dans diverses membranes cellulaires et s'accumuler dans la matrice mitochondriale .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de SKQ1 implique la conjugaison de la plastoquinone avec un cation lipophile, généralement le triphénylphosphonium. Le processus comprend plusieurs étapes :
Préparation du dérivé de la plastoquinone : La plastoquinone est modifiée pour introduire un groupe fonctionnel réactif.
Conjugaison avec un cation lipophile : La plastoquinone modifiée est mise en réaction avec le triphénylphosphonium dans des conditions spécifiques pour former le composé SKQ1 final
Méthodes de production industrielle
La production industrielle de SKQ1 implique la mise à l'échelle de la voie synthétique tout en assurant la pureté et la stabilité du composé. Cela comprend l'optimisation des conditions de réaction, des processus de purification et des mesures de contrôle de la qualité pour produire du SKQ1 à l'échelle commerciale .
Analyse Des Réactions Chimiques
Types de réactions
SKQ1 subit diverses réactions chimiques, notamment :
Oxydoréduction : SKQ1 peut être oxydé et réduit, ce qui lui permet d'agir comme un antioxydant en neutralisant les espèces réactives de l'oxygène.
Réactions de substitution : Le cation lipophile peut subir des réactions de substitution, modifiant les propriétés du composé
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.
Réduction : Agents réducteurs tels que le borohydrure de sodium.
Substitution : Divers nucléophiles peuvent être utilisés pour substituer le cation lipophile
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les formes oxydées et réduites de SKQ1, ainsi que les dérivés substitués aux propriétés modifiées .
Applications De Recherche Scientifique
Treatment of Dry Eye Syndrome (DES)
Numerous clinical studies have demonstrated the effectiveness of Visomitin in treating dry eye syndrome, a condition characterized by insufficient tear production or rapid tear evaporation.
- Study Findings : A multicenter, randomized, double-masked, placebo-controlled clinical trial involving 240 subjects showed significant improvement in symptoms of DES after a 6-week treatment with this compound compared to placebo. Key efficacy measures included:
- Schirmer’s test : Evaluated tear production.
- Tear break-up time : Assessed tear film stability.
- Fluorescein staining : Measured corneal damage.
Efficacy in Other Ocular Conditions
This compound has also shown promise in treating other ocular conditions associated with oxidative stress:
- Leber Hereditary Optic Neuropathy (LHON) : Observational studies reported statistically significant improvements in best-corrected visual acuity among LHON patients treated with this compound. These findings suggest that this compound may help slow disease progression and improve visual outcomes .
- Uveitis : Preliminary studies indicate potential benefits of this compound in managing uveitis, an inflammatory condition affecting the uveal tract of the eye. Further research is needed to establish definitive efficacy .
VISTA Studies
The VISTA-1 and VISTA-2 studies were pivotal in assessing the safety and efficacy of this compound for dry eye disease:
- VISTA-1 involved 451 participants randomized to receive either low-dose or high-dose this compound or placebo. Although co-primary endpoints were not met, significant secondary endpoint improvements were observed in corneal fluorescein staining among those receiving this compound .
- VISTA-2 , with 610 participants, further confirmed these findings, emphasizing the importance of central corneal fluorescein staining as a relevant clinical outcome measure for future studies .
Safety Profile
This compound has demonstrated a favorable safety profile across multiple studies. Commonly monitored safety measures included adverse events and ocular tolerability assessments, which indicated no significant safety concerns associated with its use over extended treatment periods .
Data Summary Table
Mécanisme D'action
SKQ1 exerts its effects by targeting mitochondria and neutralizing reactive oxygen species. It accumulates in the mitochondrial matrix due to its lipophilic cation, where it undergoes redox cycling to neutralize reactive oxygen species. This helps in preserving mitochondrial function and preventing cell damage .
Comparaison Avec Des Composés Similaires
Composés similaires
MitoQ : Un autre antioxydant ciblant les mitochondries, mais avec de l'ubiquinone au lieu de la plastoquinone.
TPPB : Un composé avec de l'alpha-tocophérol lié au triphénylphosphonium.
SkQR1 : Un dérivé de SKQ1 avec de la rhodamine au lieu du triphénylphosphonium
Unicité de SKQ1
SKQ1 est unique en raison de sa partie plastoquinone, qui offre une activité antioxydante supérieure à celle de l'ubiquinone. Il a également une efficacité plus élevée pour pénétrer les membranes cellulaires et s'accumuler dans la matrice mitochondriale .
Activité Biologique
Visomitin, also known as SkQ1, is a mitochondria-targeted antioxidant developed primarily for the treatment of dry eye syndrome (DES) and has shown promising biological activities beyond its ocular applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.
This compound is a small molecule that acts as a mitochondrial reactive oxygen species (ROS) scavenger. It is designed to protect cells from oxidative stress by targeting mitochondria, where ROS are predominantly produced. The compound has gained attention for its dual role in both enhancing mitochondrial function and exhibiting antibacterial properties.
-
Antioxidant Activity :
- This compound effectively reduces oxidative stress by scavenging free radicals and preventing mitochondrial damage. This action is crucial in conditions associated with oxidative damage, such as DES and various bacterial infections.
- Antibacterial Properties :
- Quorum Sensing Inhibition :
Dry Eye Syndrome Treatment
This compound has been extensively studied for its efficacy in treating DES. A multicenter, randomized, double-masked clinical trial involving 240 patients demonstrated significant improvements in tear production and corneal health after six weeks of treatment . Key findings from this study include:
- Tear Production Improvement : Schirmer’s test scores increased significantly in the this compound group compared to placebo.
- Corneal Health : Fluorescein staining showed reduced corneal damage, indicating improved ocular surface integrity.
Table 1: Summary of Clinical Trial Results
Characteristic | This compound (n=120) | Placebo (n=120) |
---|---|---|
Age (mean ± SD) | 47.5 ± 1.4 | 46.3 ± 1.4 |
Baseline Schirmer’s test (mm) | 11.7 ± 0.6 | 11.1 ± 0.5 |
Tear Break-Up Time (TBUT, sec) | 6.8 ± 0.2 | 7.2 ± 0.2 |
Improvement in symptoms | Statistically significant | Not significant |
Case Studies and Observations
In addition to clinical trials, observational studies have reinforced the safety and efficacy profile of this compound in patients with DES . These studies noted:
- Reduction in Symptoms : Patients reported decreased dryness, burning sensations, and blurred vision.
- Safety Profile : Adverse events were minimal, indicating that this compound is well-tolerated among users.
Future Directions
The promising results from existing studies suggest that this compound may have broader applications beyond ocular health, particularly in managing bacterial infections resistant to conventional antibiotics. Ongoing research aims to further elucidate its mechanisms and potential uses in other fields such as dermatology and general infectious disease management.
Propriétés
IUPAC Name |
10-(4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42O2P.BrH/c1-29-30(2)36(38)31(28-35(29)37)20-12-7-5-3-4-6-8-19-27-39(32-21-13-9-14-22-32,33-23-15-10-16-24-33)34-25-17-11-18-26-34;/h9-11,13-18,21-26,28H,3-8,12,19-20,27H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHFWTRUGAFNKW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CC1=O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42BrO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934826-68-3 | |
Record name | SKQ-1 bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934826683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SKQ-1 BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B14500J3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.